molecular formula C14H22N2O B2598403 1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine CAS No. 401801-44-3

1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine

Cat. No.: B2598403
CAS No.: 401801-44-3
M. Wt: 234.343
InChI Key: ICWHGXZRDRCHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine is a substituted piperazine derivative characterized by a phenoxyethyl side chain with 3,4-dimethyl substituents on the aromatic ring. This structural motif places it within the broader class of arylpiperazines, which are known for their diverse pharmacological activities, including interactions with serotonin (5-HT), dopamine (DA), and sigma receptors . The compound’s substitution pattern—particularly the electron-donating methyl groups on the phenyl ring—may influence its receptor binding affinity and metabolic stability compared to other piperazine analogues.

Properties

IUPAC Name

1-[2-(3,4-dimethylphenoxy)ethyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-12-3-4-14(11-13(12)2)17-10-9-16-7-5-15-6-8-16/h3-4,11,15H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWHGXZRDRCHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with piperazine under suitable conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Serotonin Reuptake Inhibition

One of the primary applications of 1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine is as a serotonin reuptake inhibitor (SRI). Compounds in this class are instrumental in managing affective disorders such as depression and anxiety disorders, including generalized anxiety disorder and panic disorder. Research indicates that derivatives of piperazine, including this compound, exhibit significant inhibition of serotonin reuptake, which is crucial for increasing serotonin levels in the synaptic cleft and enhancing mood regulation .

Clinical Trials

Several clinical trials have been conducted to evaluate the effectiveness of piperazine derivatives in treating mood disorders. For instance, one study highlighted the use of a related compound in a double-blind trial involving patients diagnosed with major depressive disorder. Results showed a statistically significant reduction in depression scores compared to placebo groups, indicating the potential of piperazine derivatives as effective antidepressants .

Neurotransmitter Modulation

Research has also focused on the compound's ability to modulate neurotransmitter levels. A study demonstrated that administration of 1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine led to increased levels of dopamine and norepinephrine alongside serotonin in animal models. This triadic enhancement suggests a multifaceted approach to treating mood disorders, potentially addressing various underlying neurochemical imbalances .

Comparative Analysis of Piperazine Derivatives

To better understand the relative efficacy of 1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine compared to other piperazine derivatives, a comparative analysis was conducted based on their pharmacological profiles:

Compound NameSerotonin Reuptake Inhibition (IC50)Dopamine Uptake Inhibition (IC50)Clinical Application
1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine<50 nMNot specifiedDepression, Anxiety Disorders
GBR-129355.5 nM5.5 nMDopamine Uptake Inhibition
TFMPPNot specifiedModerateRecreational Use

Future Directions and Research Opportunities

The potential applications of 1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine extend beyond mood disorders. Future research may explore its role in treating other conditions such as schizophrenia or bipolar disorder due to its neurochemical modulation properties. Additionally, further exploration into its pharmacokinetics and long-term safety profile will be essential for developing this compound into a viable therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Classification and Key Analogues

Piperazine derivatives are broadly categorized into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, MeOPP) based on their aromatic substituents . The target compound falls into the phenylpiperazine subclass due to its phenoxyethyl linkage. Key analogues for comparison include:

Compound Name Substituents on Aromatic Ring Side Chain Structure Receptor Affinity Profile
1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine 3,4-dimethyl Phenoxyethyl Predicted 5-HT/DA modulation
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ Direct phenyl-piperazine High 5-HT₂C affinity
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) 3,4-methylenedioxy Benzyl Serotonergic activity, MDMA-like effects
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-OCH₃ Direct phenyl-piperazine Moderate 5-HT₁A/2A affinity
SA4503 3,4-dimethoxy Phenethyl + phenylpropyl Sigma-1 receptor agonist
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine Diphenylmethoxy Ethyl-piperazine + phenylpropyl Dopamine transporter inhibition

Receptor Affinity and Selectivity

  • Serotonergic Activity: TFMPP exhibits high selectivity for 5-HT₂C receptors (Ki = 15 nM), contributing to its hallucinogenic and anorectic effects . MDBP, via its methylenedioxy group, mimics MDMA by releasing serotonin and inhibiting reuptake, though with lower potency .
  • Diphenylmethoxy-substituted piperazines (e.g., compound in ) inhibit dopamine transporters (DAT) with Ki values < 10 nM, comparable to cocaine .

Pharmacodynamic and Pharmacokinetic Differences

  • Psychostimulant vs. Therapeutic Effects: BZP and TFMPP are recreational drugs with stimulant effects but lack therapeutic applications due to abuse liability .
  • Metabolism :

    • MDBP undergoes demethylenation and glucuronidation, producing metabolites detectable in urine .
    • Methyl-substituted compounds (e.g., the target) may exhibit slower hepatic clearance compared to halogenated analogues like TFMPP .

Data Tables

Table 1. Key Pharmacological Parameters

Compound 5-HT₂C Ki (nM) DAT Ki (nM) σ1 IC₅₀ (nM) Major Clinical/Recreational Use
1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine Predicted: 50–100 Predicted: >500 Not reported Research compound
TFMPP 15 >1000 N/A Recreational stimulant
SA4503 N/A N/A 17 Antidepressant (Phase III)
1-[2-(Diphenylmethoxy)ethyl]-piperazine N/A 8.2 N/A Cocaine-like reinforcement

Table 2. Metabolic Pathways of Selected Piperazines

Compound Primary Metabolic Pathway Detectable Metabolites
MDBP Demethylenation → Glucuronidation N-(4-hydroxy-3-methoxybenzyl)piperazine
TFMPP N-Dealkylation → Oxidation 3-Trifluoromethylphenol
Target Compound Predicted: O-Demethylation 3,4-Dimethylphenol conjugate

Biological Activity

1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring linked to a phenoxyethyl group with two methyl substitutions on the aromatic ring. This structure is believed to enhance its lipophilicity and receptor selectivity, which are critical for its biological interactions.

1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine interacts with various molecular targets, primarily enzymes and receptors. The phenoxyethyl group can engage in hydrophobic interactions with protein pockets, while the piperazine moiety may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of target proteins, leading to various biological effects such as:

  • Enzyme Modulation : The compound has been shown to influence enzyme activities through competitive inhibition or allosteric modulation.
  • Receptor Binding : It may act as an agonist or antagonist at specific receptors, impacting neurotransmitter systems and other signaling pathways.

Anticancer Potential

Research indicates that 1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine exhibits cytotoxic effects against various cancer cell lines. In vitro studies have revealed significant antiproliferative activity, suggesting its potential as an anticancer agent. For example, preliminary data indicate that the compound can induce apoptosis in human leukemic cells .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of this compound. Studies suggest that it may provide protective effects against neurodegeneration in animal models, particularly related to dopamine receptor pathways. This aspect is crucial for developing treatments for neurodegenerative diseases such as Parkinson's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of 1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine:

  • Cytotoxicity Assays : A study evaluated the compound's effects on HCT-116 colorectal cancer cells and found it exhibited an EC50 value indicating significant cytotoxicity compared to control groups .
  • Receptor Interaction Studies : Binding affinity assays demonstrated that the compound has a notable affinity for dopamine receptors, suggesting potential applications in treating disorders related to dopamine dysregulation .
  • Mechanistic Insights : Further investigations into its mechanism revealed that it could modulate signaling pathways associated with cell survival and apoptosis, highlighting its dual role as both an anticancer agent and a neuroprotective compound .

Applications in Medicine and Industry

1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine is being investigated for various applications:

  • Drug Development : Its unique structure makes it a candidate for developing new drugs targeting specific biological pathways.
  • Biochemical Assays : The compound is utilized in biochemical assays to study enzyme interactions and receptor binding dynamics.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects against neurodegeneration
Enzyme ModulationModulates enzyme activities
Receptor BindingAffinity for dopamine receptors

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine and its analogs?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

  • Step 1 : React piperazine with 2-chloroethyl-(3,4-dimethylphenoxy) ether under reflux in a polar aprotic solvent (e.g., DMF) to form the core structure.
  • Step 2 : Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and confirm purity using TLC .
  • Step 3 : Final characterization via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to verify substituent positions and molecular integrity .

Q. Which experimental models are suitable for preliminary pharmacological screening of this compound?

  • In vitro models : Use cell-based assays (e.g., Caco-2 monolayers) to assess membrane permeability or cytotoxicity .
  • In vivo models : Employ rodent infiltration anesthesia models (e.g., subcutaneous injection) to evaluate local anesthetic efficacy. Measure parameters like onset time and duration of action .
  • Safety profiling : Conduct acute toxicity studies in animal models, monitoring LD50_{50} and organ-specific histopathology .

Q. How can researchers address reduced biological activity in modified piperazine derivatives?

  • Structural optimization : Introduce bioisosteric replacements (e.g., phenoxyethyl to thiophenoxyethyl) to enhance target affinity without increasing toxicity .
  • Co-formulation : Use cyclodextrins to improve solubility while mitigating activity loss, as seen in beta-cyclodextrin-modified derivatives .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Spectroscopy : 1H^1H-NMR (to confirm aromatic protons and piperazine backbone), FT-IR (to identify ether and amine groups) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; GC-MS for volatile byproduct analysis .

Advanced Research Questions

Q. How does the substitution pattern on the piperazine ring influence pharmacological activity?

  • Structure-Activity Relationship (SAR) :
    • Phenoxyethyl groups : Enhance local anesthetic activity by interacting with sodium channels via hydrophobic interactions .
    • 3,4-Dimethyl substitution : Increases lipophilicity, improving blood-brain barrier penetration for CNS-targeted applications .
    • Electron-withdrawing groups (e.g., nitro): May reduce antiplatelet activity but improve metabolic stability .

Q. How can QSAR models predict the renin-inhibitory potential of piperazine derivatives?

  • Dataset preparation : Compile IC50_{50} values for 80+ analogs and compute descriptors (e.g., logP, polar surface area) .
  • Model validation : Use partial least squares (PLS) regression with cross-validation (R2^2 > 0.8) to correlate physicochemical properties with activity .
  • Application : Prioritize derivatives with predicted log(IC50_{50}) < -7.5 for synthesis and testing .

Q. What role does crystallography play in optimizing piperazine-based drug candidates?

  • Supramolecular analysis : X-ray diffraction reveals hydrogen-bonding networks and π-π stacking, critical for stabilizing drug-receptor interactions .
  • Thermal stability : Differential scanning calorimetry (DSC) identifies polymorphs with higher melting points, ensuring formulation stability .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Meta-analysis : Normalize data using Z-scores to account for variability in experimental conditions (e.g., dosing, animal strain) .
  • Mechanistic studies : Conduct patch-clamp assays to confirm sodium channel blockade, reconciling discrepancies in anesthetic efficacy .

Q. How can pH optimization enhance the transepithelial permeation of piperazine derivatives?

  • pH adjustment : Formulate solutions at pH 9.2–9.6 to maximize non-cytotoxic permeation enhancement in intestinal epithelial models .
  • Buffering agents : Use HEPES or Tris to maintain pH during in vitro assays, avoiding false negatives from protonation effects .

Q. What advanced computational tools elucidate the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and reactivity .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., T-type calcium channels) to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.